REACTION_CXSMILES
|
C[C:2]12[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]1[C:6](=[O:12])[O:5][C:3]2=[O:4].C1[CH:17]2[CH:18]3[C:23](=[O:24])[O:22][C:20](=[O:21])[CH:19]3[CH:14]1[CH:15]=[CH:16]2.C[C:26]12[CH:32]3[C:33]([O:35][C:36](=[O:37])[CH:31]3[CH:28]([CH:29]=[CH:30]1)C2)=[O:34]>>[C:6]1(=[O:12])[O:5][C:3](=[O:4])[CH:2]2[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]12.[C:23]1(=[O:24])[O:22][C:20](=[O:21])[CH:19]2[CH2:14][CH2:15][CH:16]=[CH:17][CH:18]12.[C:36]1(=[O:37])[O:35][C:33](=[O:34])[C:32]2=[CH:26][CH:30]=[CH:29][CH:28]=[C:31]12.[CH:10]1[C:9]([C:33]([C:16]2[CH:15]=[CH:14][C:19]3[C:20]([O:22][C:23](=[O:24])[C:18]=3[CH:17]=2)=[O:21])=[O:34])=[CH:8][C:7]2[C:6]([O:5][C:3](=[O:4])[C:2]=2[CH:11]=1)=[O:12]
|
Name
|
anhydrides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
acid anhydrides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
epoxy resin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC12C(=O)OC(C1CCCC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C2C=CC1C3C2C(=O)OC3=O
|
Name
|
NADIC methyl anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC12CC(C=C1)C3C2C(=O)OC3=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C2C(C(=O)O1)CCCC2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C2C(C(=O)O1)CCC=C2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[C:2]12[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]1[C:6](=[O:12])[O:5][C:3]2=[O:4].C1[CH:17]2[CH:18]3[C:23](=[O:24])[O:22][C:20](=[O:21])[CH:19]3[CH:14]1[CH:15]=[CH:16]2.C[C:26]12[CH:32]3[C:33]([O:35][C:36](=[O:37])[CH:31]3[CH:28]([CH:29]=[CH:30]1)C2)=[O:34]>>[C:6]1(=[O:12])[O:5][C:3](=[O:4])[CH:2]2[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]12.[C:23]1(=[O:24])[O:22][C:20](=[O:21])[CH:19]2[CH2:14][CH2:15][CH:16]=[CH:17][CH:18]12.[C:36]1(=[O:37])[O:35][C:33](=[O:34])[C:32]2=[CH:26][CH:30]=[CH:29][CH:28]=[C:31]12.[CH:10]1[C:9]([C:33]([C:16]2[CH:15]=[CH:14][C:19]3[C:20]([O:22][C:23](=[O:24])[C:18]=3[CH:17]=2)=[O:21])=[O:34])=[CH:8][C:7]2[C:6]([O:5][C:3](=[O:4])[C:2]=2[CH:11]=1)=[O:12]
|
Name
|
anhydrides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
acid anhydrides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
epoxy resin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC12C(=O)OC(C1CCCC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C2C=CC1C3C2C(=O)OC3=O
|
Name
|
NADIC methyl anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC12CC(C=C1)C3C2C(=O)OC3=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C2C(C(=O)O1)CCCC2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C2C(C(=O)O1)CCC=C2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[C:2]12[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]1[C:6](=[O:12])[O:5][C:3]2=[O:4].C1[CH:17]2[CH:18]3[C:23](=[O:24])[O:22][C:20](=[O:21])[CH:19]3[CH:14]1[CH:15]=[CH:16]2.C[C:26]12[CH:32]3[C:33]([O:35][C:36](=[O:37])[CH:31]3[CH:28]([CH:29]=[CH:30]1)C2)=[O:34]>>[C:6]1(=[O:12])[O:5][C:3](=[O:4])[CH:2]2[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]12.[C:23]1(=[O:24])[O:22][C:20](=[O:21])[CH:19]2[CH2:14][CH2:15][CH:16]=[CH:17][CH:18]12.[C:36]1(=[O:37])[O:35][C:33](=[O:34])[C:32]2=[CH:26][CH:30]=[CH:29][CH:28]=[C:31]12.[CH:10]1[C:9]([C:33]([C:16]2[CH:15]=[CH:14][C:19]3[C:20]([O:22][C:23](=[O:24])[C:18]=3[CH:17]=2)=[O:21])=[O:34])=[CH:8][C:7]2[C:6]([O:5][C:3](=[O:4])[C:2]=2[CH:11]=1)=[O:12]
|
Name
|
anhydrides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
acid anhydrides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
epoxy resin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC12C(=O)OC(C1CCCC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C2C=CC1C3C2C(=O)OC3=O
|
Name
|
NADIC methyl anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC12CC(C=C1)C3C2C(=O)OC3=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C2C(C(=O)O1)CCCC2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C2C(C(=O)O1)CCC=C2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[C:2]12[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]1[C:6](=[O:12])[O:5][C:3]2=[O:4].C1[CH:17]2[CH:18]3[C:23](=[O:24])[O:22][C:20](=[O:21])[CH:19]3[CH:14]1[CH:15]=[CH:16]2.C[C:26]12[CH:32]3[C:33]([O:35][C:36](=[O:37])[CH:31]3[CH:28]([CH:29]=[CH:30]1)C2)=[O:34]>>[C:6]1(=[O:12])[O:5][C:3](=[O:4])[CH:2]2[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]12.[C:23]1(=[O:24])[O:22][C:20](=[O:21])[CH:19]2[CH2:14][CH2:15][CH:16]=[CH:17][CH:18]12.[C:36]1(=[O:37])[O:35][C:33](=[O:34])[C:32]2=[CH:26][CH:30]=[CH:29][CH:28]=[C:31]12.[CH:10]1[C:9]([C:33]([C:16]2[CH:15]=[CH:14][C:19]3[C:20]([O:22][C:23](=[O:24])[C:18]=3[CH:17]=2)=[O:21])=[O:34])=[CH:8][C:7]2[C:6]([O:5][C:3](=[O:4])[C:2]=2[CH:11]=1)=[O:12]
|
Name
|
anhydrides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
acid anhydrides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
epoxy resin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC12C(=O)OC(C1CCCC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C2C=CC1C3C2C(=O)OC3=O
|
Name
|
NADIC methyl anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC12CC(C=C1)C3C2C(=O)OC3=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C2C(C(=O)O1)CCCC2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C2C(C(=O)O1)CCC=C2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |